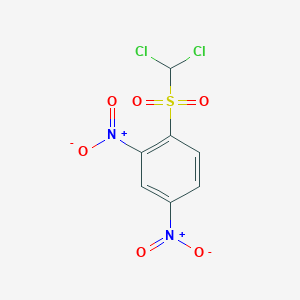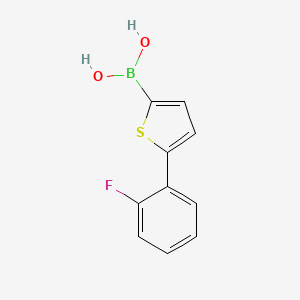![molecular formula C15H18N2O2 B14082228 2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester CAS No. 100957-69-5](/img/structure/B14082228.png)
2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester is a chemical compound with the molecular formula C15H18N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group and a diethylamino group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester typically involves the reaction of 4-(diethylamino)benzaldehyde with cyanoacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-Propenoic acid, 2-carboxy-3-[4-(diethylamino)phenyl]-, methyl ester
Reduction: 2-Propenoic acid, 2-amino-3-[4-(diethylamino)phenyl]-, methyl ester
Substitution: Various halogenated derivatives of the phenyl ring
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the diethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 2-cyano-3-phenyl-, methyl ester
- 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester
- 2-Propenoic acid, 3-phenyl-, methyl ester
Uniqueness
2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and enhances its potential for various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
100957-69-5 |
|---|---|
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
methyl 2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C15H18N2O2/c1-4-17(5-2)14-8-6-12(7-9-14)10-13(11-16)15(18)19-3/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
DTTSVUFQILNUBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]-](/img/structure/B14082153.png)


![N-[(1R)-1-(4-bromophenyl)ethyl]cyclobutanecarboxamide](/img/structure/B14082174.png)


![2-(3-Hydroxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082204.png)



![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14082254.png)
